molecular formula C9H10F3NO2Si B070818 Trimethyl(2,3,4-trifluoro-5-nitrophenyl)silane CAS No. 186315-89-9

Trimethyl(2,3,4-trifluoro-5-nitrophenyl)silane

Cat. No.: B070818
CAS No.: 186315-89-9
M. Wt: 249.26 g/mol
InChI Key: AOEPVXTVKXWQQD-UHFFFAOYSA-N
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Description

Trimethyl(2,3,4-trifluoro-5-nitrophenyl)silane is a chemical compound with the molecular formula C9H10F3NO2Si. It is known for its unique structural properties, which include a trifluoromethyl group and a nitro group attached to a phenyl ring, along with a trimethylsilyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trimethyl(2,3,4-trifluoro-5-nitrophenyl)silane typically involves the reaction of 2,3,4-trifluoro-5-nitrobenzene with trimethylchlorosilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chlorosilane .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

Trimethyl(2,3,4-trifluoro-5-nitrophenyl)silane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Trimethyl(2,3,4-trifluoro-5-nitrophenyl)silane has several applications in scientific research:

Mechanism of Action

The mechanism of action of Trimethyl(2,3,4-trifluoro-5-nitrophenyl)silane involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The trifluoromethyl and nitro groups influence the electronic properties of the phenyl ring, making it more susceptible to nucleophilic attack.

Comparison with Similar Compounds

Similar Compounds

  • Trimethyl(phenyl)silane
  • Trimethyl(4-nitrophenyl)silane
  • Trimethyl(2,3,4-trifluorophenyl)silane

Uniqueness

Trimethyl(2,3,4-trifluoro-5-nitrophenyl)silane is unique due to the combination of trifluoromethyl and nitro groups on the phenyl ring, which imparts distinct electronic properties and reactivity compared to other similar compounds. This makes it particularly valuable in the synthesis of complex organic molecules and in various research applications .

Properties

IUPAC Name

trimethyl-(2,3,4-trifluoro-5-nitrophenyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3NO2Si/c1-16(2,3)6-4-5(13(14)15)7(10)9(12)8(6)11/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOEPVXTVKXWQQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C1=C(C(=C(C(=C1)[N+](=O)[O-])F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3NO2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70444790
Record name Trimethyl(2,3,4-trifluoro-5-nitrophenyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70444790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

186315-89-9
Record name Trimethyl(2,3,4-trifluoro-5-nitrophenyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70444790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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